molecular formula C30H48O2 B1666926 Betulinaldehyde CAS No. 13159-28-9

Betulinaldehyde

Cat. No.: B1666926
CAS No.: 13159-28-9
M. Wt: 440.7 g/mol
InChI Key: FELCJAPFJOPHSD-UHFFFAOYSA-N
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Description

Betulinic aldehyde is a naturally occurring pentacyclic lupane-type triterpenoid. It is derived from betulin, which is found in the bark of birch trees. Betulinic aldehyde has gained significant attention due to its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulinic aldehyde can be synthesized from betulin through a series of oxidation reactions. One common method involves the oxidation of betulin using pyridine dichromate complex and acetic anhydride in dimethylformamide. This reaction yields betulonic acid, which is then reduced to betulinic aldehyde using sodium borohydride in an alcohol solvent .

Industrial Production Methods: Industrial production of betulinic aldehyde often involves the extraction of betulin from birch bark, followed by chemical conversion to betulinic aldehyde. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Betulinic aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Betulinaldehyde has demonstrated promising anticancer effects, particularly against various cancer cell lines. Research indicates that it can inhibit cell viability, proliferation, and migration in lung cancer cells (A549) through mechanisms involving the Akt, MAPK, and STAT3 signaling pathways. In vivo studies have shown that this compound can significantly reduce tumor growth in xenograft models when administered at varying dosages .

Case Study: Lung Cancer

  • Cell Line : A549 (non-small cell lung carcinoma)
  • Mechanism : Inhibition of key signaling pathways (Akt, MAPK, STAT3)
  • Results : Dose-dependent reduction in cell viability and tumor size in mice.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Data Table: Antimicrobial Efficacy

PathogenActivity ObservedReference
Staphylococcus aureusEffective against MRSA
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

Anti-Inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been recognized for its anti-inflammatory effects. It reduces pro-inflammatory cytokines and reactive oxygen species in cellular models, suggesting its potential utility in managing inflammatory diseases .

Case Study: Inflammatory Response

  • Model : Cellular assays
  • Findings : Significant reduction in inflammatory markers.
  • Potential Applications : Treatment of chronic inflammatory conditions.

Wound Healing Properties

This compound has also been studied for its wound healing capabilities. Its application in topical formulations has shown to enhance the healing process by promoting cell migration and proliferation at the wound site .

Data Table: Wound Healing Efficacy

Study FocusOutcomeReference
Topical applicationEnhanced healing rate
Cell migration assayIncreased fibroblast activity

Pharmacological Potential

This compound's pharmacological potential extends beyond anticancer and antimicrobial applications. It is being explored for its hepatoprotective effects and as an agent for managing metabolic disorders such as type II diabetes by enhancing insulin sensitivity .

Case Study: Metabolic Disorders

  • Application : Potential treatment for type II diabetes.
  • Mechanism : Activation of insulin sensitivity pathways.
  • Research Findings : Promising results in animal models.

Mechanism of Action

Betulinic aldehyde exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Betulinic aldehyde is structurally similar to other lupane-type triterpenoids, such as:

Uniqueness: Betulinic aldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for the synthesis of derivatives with enhanced properties .

Biological Activity

Betulinaldehyde is a triterpenoid compound derived from the bark of birch trees, specifically Betula species. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiovascular health, and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor effects, particularly against lung cancer cell lines such as A549.

  • Inhibition of Cell Viability and Proliferation : this compound significantly inhibits the viability and proliferation of A549 cells in a dose-dependent manner. The compound was shown to reduce cell migration as well .
  • Signaling Pathways : It affects critical signaling pathways involved in tumorigenesis:
    • Akt Pathway : Inhibition of phosphorylated Akt levels was observed, leading to reduced cell survival signals.
    • MAPK and STAT3 Pathways : this compound also inhibited the phosphorylation of ERK1/2 and STAT3, indicating a broad anti-cancer mechanism .

In Vivo Studies

In a xenograft model using nude mice, this compound was administered at varying doses (50 mg/kg to 200 mg/kg). The treatment resulted in significant tumor growth inhibition compared to the control group .

2. Cardiovascular Effects

This compound has been investigated for its role in vascular remodeling, a process linked to various cardiovascular diseases.

Key Findings

  • Matrix Metalloproteinase Regulation : Network pharmacology identified matrix metalloproteinase 9 (MMP9) as a key target for this compound. In vivo studies showed that this compound administration resulted in decreased MMP9 expression, which is crucial for preventing pathological vascular remodeling .
  • Cell Proliferation and Migration : In vitro assays demonstrated that this compound inhibited vascular smooth muscle cell (VSMC) proliferation and migration, further supporting its potential as a therapeutic agent for cardiovascular conditions .

3. Anti-Infective Properties

This compound also exhibits notable anti-infective properties against various pathogens.

Case Studies

  • Anti-Toxoplasma gondii Activity : In studies evaluating growth inhibition against Toxoplasma gondii, this compound demonstrated high efficacy with up to 93% inhibition at specific concentrations .
  • Anti-Leishmanial Activity : Betulin aldehyde showed improved anti-leishmanial activity with a 64% inhibition rate at 50 µM concentration .

4. Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

Biological ActivityMechanism of ActionReference
Anti-TumorInhibits Akt, MAPK, STAT3 pathways; reduces cell migration
Cardiovascular ProtectionDecreases MMP9 expression; inhibits VSMC proliferation
Anti-InfectiveHigh growth inhibition against Toxoplasma gondii
Improved anti-leishmanial activity

Q & A

Basic Research Questions

Q. What are the primary natural sources of Betulinaldehyde, and how is it isolated for laboratory use?

this compound is primarily isolated from Wuyagodilla indica (syn. Betula spp.) using chromatographic techniques such as column chromatography or HPLC. The isolation process involves solvent extraction (e.g., ethanol or methanol) followed by fractionation and purification. Identity confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data . For reproducibility, experimental protocols should detail solvent systems, stationary phases, and purity validation steps (e.g., ≥95% by HPLC) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of triterpenoid skeletons (e.g., δ 0.5–2.5 ppm for methyl groups in 1H^{1}\text{H}-NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C30_{30}H48_{48}O2_2, m/z 440.72).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ ≈ 210 nm).
    Cross-referencing with published spectral databases ensures accuracy .

Q. What are the foundational pharmacological roles of this compound in current research?

this compound is studied for its modulation of nuclear receptors, particularly as an agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t). Initial studies highlight its role in immune regulation and inflammation, validated via luciferase reporter assays and cytokine profiling .

Advanced Research Questions

Q. How does this compound modulate RORγt activity, and what experimental approaches validate its mechanism?

this compound enhances co-activator binding to the RORγt ligand-binding domain (LBD) while suppressing co-repressor interactions, as demonstrated through:

  • AlphaScreen®/HTRF® assays : Quantify protein-protein interactions.
  • Surface Plasmon Resonance (SPR) : Determines binding affinity (Kd_d values).
  • Thermal shift assays : Measure protein stability (ΔTm_m > 2°C indicates strong binding).
    Molecular docking suggests hydrophobic interactions stabilize the His–Tyr lock in RORγt, analogous to cholesterol sulfate .

Q. How can researchers resolve contradictions in binding affinity data across different assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Mitigation strategies include:

  • Cross-validation : Use orthogonal methods (SPR, ITC) to confirm Kd_d.
  • Control experiments : Include known agonists/antagonists (e.g., cholesterol sulfate) as benchmarks.
  • Statistical rigor : Report mean ± SEM from triplicate runs and apply ANOVA for significance testing .

Q. What experimental design considerations are critical for studying this compound’s synergistic effects with other compounds?

  • Dose-response matrices : Test this compound with varying concentrations of co-treatments (e.g., 3β,28-dihydroxy-lupan-29-oic acid).
  • Isobolographic analysis : Determine additive, synergistic, or antagonistic effects.
  • Transcriptomic profiling : RNA-seq to identify co-regulated pathways (e.g., IL-17 signaling) .

Q. How can in silico modeling improve the prediction of this compound’s off-target interactions?

  • Molecular dynamics simulations : Assess binding stability in RORγt LBD over 100-ns trajectories.
  • Pharmacophore mapping : Identify critical hydrophobic/electrostatic features.
  • Docking validation : Compare results with mutagenesis data (e.g., His479Ala mutants) .

Q. What protocols ensure reproducibility in this compound synthesis and derivatization?

  • Detailed synthetic routes : Include stoichiometry, catalysts (e.g., Pd/C for hydrogenation), and reaction monitoring (TLC).
  • Analytical validation : Purity checks via HPLC and 13C^{13}\text{C}-NMR for regioselective modifications.
  • Open-data sharing : Deposit spectral data in repositories like PubChem .

Q. How does this compound’s stability vary under different storage and experimental conditions?

  • Temperature sensitivity : Store at –20°C in inert atmospheres (argon) to prevent oxidation.
  • Solvent compatibility : Use DMSO for stock solutions (≤10 mM) to avoid aggregation.
  • pH-dependent degradation : Monitor via UV-Vis spectroscopy in buffers (pH 4–9) .

Q. Methodological Best Practices

  • Data reporting : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition .
  • Ethical compliance : Adhere to safety protocols (e.g., PPE, fume hoods) as per SDS guidelines .
  • Literature synthesis : Use systematic reviews (Cochrane criteria) to contextualize findings .

Properties

IUPAC Name

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCJAPFJOPHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-28-9
Record name BETULINALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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